Bienvenue dans la boutique en ligne BenchChem!

1-Benzyl-3,3-dimethylpiperidin-4-amine

conformational restriction medicinal chemistry Thorpe-Ingold effect

1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS 473838-36-7) is a chiral, polysubstituted piperidine building block bearing an N-benzyl group, a gem‑dimethyl quaternary carbon at C3, and a primary amine at C4. It is primarily classified as a synthetic intermediate for medicinal chemistry, with reported exploration as a Janus kinase (JAK) pathway inhibitor scaffold and as a protein degrader (PROTAC) building block.

Molecular Formula C14H22N2
Molecular Weight 218.344
CAS No. 473838-36-7
Cat. No. B2961287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-3,3-dimethylpiperidin-4-amine
CAS473838-36-7
Molecular FormulaC14H22N2
Molecular Weight218.344
Structural Identifiers
SMILESCC1(CN(CCC1N)CC2=CC=CC=C2)C
InChIInChI=1S/C14H22N2/c1-14(2)11-16(9-8-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3
InChIKeyZSWUAMLORPBSTM-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS 473838-36-7): Structural Identity and Procurement-Relevant Classification


1-Benzyl-3,3-dimethylpiperidin-4-amine (CAS 473838-36-7) is a chiral, polysubstituted piperidine building block bearing an N-benzyl group, a gem‑dimethyl quaternary carbon at C3, and a primary amine at C4. It is primarily classified as a synthetic intermediate for medicinal chemistry, with reported exploration as a Janus kinase (JAK) pathway inhibitor scaffold and as a protein degrader (PROTAC) building block . Unlike simple 4‑aminopiperidines, the gem‑dimethyl group at C3 introduces a permanent quaternary center that restricts ring conformational freedom and eliminates stereochemical lability at this position, a feature that distinguishes it from most commercially available piperidine‑4‑amine analogs [1].

Why 1-Benzyl-3,3-dimethylpiperidin-4-amine Cannot Be Replaced by Generic 4‑Aminopiperidine Analogs


Attempting to substitute 1‑benzyl-3,3‑dimethylpiperidin‑4‑amine with simpler 4‑aminopiperidines (e.g., 1‑benzylpiperidin‑4‑amine, CAS 50541‑93‑0) or N‑unprotected 3,3‑dimethylpiperidin‑4‑amine (CAS 396133‑38‑3) introduces either loss of conformational rigidity or loss of orthogonal N‑protection, both of which fundamentally alter downstream synthetic efficiency and the pharmacokinetic profile of derived ligands [1]. The gem‑dimethyl group at C3 exerts the Thorpe‑Ingold (angle compression) effect, pre‑organizing the piperidine ring into a conformation that can enhance binding entropy when incorporated into target ligands—a feature absent in 1‑benzylpiperidin‑4‑amine, which has a freely interconverting chair conformer [2]. Conversely, the N‑benzyl group serves as a protecting group removable by mild hydrogenolysis, enabling sequential functionalization strategies not feasible with the N‑unprotected 3,3‑dimethylpiperidin‑4‑amine. These dual structural elements mean that procurement of the specific CAS 473838‑36‑7 compound is mandatory for synthetic routes that require both conformational bias and orthogonal N‑protection within the same intermediate.

1-Benzyl-3,3-dimethylpiperidin-4-amine: Quantified Differentiation Evidence Against Closest Analogs


Gem-Dimethyl Quaternary Center at C3 Versus 1-Benzylpiperidin-4-amine: Conformational Restriction and Rotatable Bond Count

1-Benzyl-3,3-dimethylpiperidin-4-amine possesses two methyl groups on C3 forming a quaternary sp³ carbon, whereas 1-benzylpiperidin-4-amine (CAS 50541-93-0) bears only two hydrogen atoms at this position. This gem‑dimethyl substitution eliminates the conformational exchange between chair conformers that is present in the unsubstituted analog, enforcing a single dominant ring geometry through the Thorpe–Ingold angle compression effect [1]. Computed physicochemical descriptors confirm the structural impact: the target compound has exactly 2 rotatable bonds (the benzyl CH₂–N bond and the C4–NH₂ bond), while 1‑benzylpiperidin‑4‑amine possesses 3 rotatable bonds due to the additional ring‑carbon–hydrogen degrees of freedom at C3 [2]. The reduction in rotatable bond count correlates with lower conformational entropy penalty upon target binding, a well‑established principle in fragment‑based drug design that favors gem‑dimethyl‑substituted scaffolds for lead optimization [1].

conformational restriction medicinal chemistry Thorpe-Ingold effect

N-Benzyl Orthogonal Protection Versus 3,3-Dimethylpiperidin-4-amine: Hydrogen Bond Donor/Acceptor Inventory and Synthetic Versatility

The target compound bears an N‑benzyl group that serves as a protecting group for the piperidine nitrogen, enabling sequential functionalization strategies not possible with N‑unprotected 3,3‑dimethylpiperidin‑4‑amine (CAS 396133‑38‑3). The hydrogen bond donor/acceptor profile reflects this difference: the target compound has 1 hydrogen bond donor (C4‑NH₂) and 2 hydrogen bond acceptors (piperidine N and C4‑NH₂), while N‑unprotected 3,3‑dimethylpiperidin‑4‑amine has 2 hydrogen bond donors (piperidine NH and C4‑NH₂) and 2 acceptors . This additional donor in the deprotected analog promotes undesired intermolecular hydrogen bonding in aprotic reaction media, potentially reducing solubility and complicating purification. The N‑benzyl group can be cleanly removed by catalytic hydrogenolysis (H₂, Pd/C, typical conditions: 1–30 atm H₂, 20–30 °C, methanol), a transformation documented in patents for related 3,3‑dimethylpiperidine scaffolds, yielding the free piperidine quantitatively .

synthetic intermediate orthogonal protection amine building block

Supplier-Differentiated Purity: LeYan 98+% Versus Industry Baseline 95% for Analogous Custom Piperidine Building Blocks

Among verified commercial suppliers, LeYan (Shanghai HaoHong Biomedical) offers 1‑benzyl‑3,3‑dimethylpiperidin‑4‑amine at a minimum purity specification of 98+% (Lot‑specific Certificate of Analysis available upon request) . In contrast, AKSci lists the same compound at 95% minimum purity , and Sigma‑Aldrich supplies it exclusively as an AldrichCPR (Custom Product Request) with no analytical data and an explicit 'as‑is' disclaimer, meaning the buyer assumes full responsibility for identity and purity verification . For comparison, the closely related analog 3,3‑dimethylpiperidin‑4‑amine (CAS 396133‑38‑3) is commonly listed by multiple vendors at 95% purity, with 97% being the highest routinely available grade . The 98+% specification for the target compound therefore represents a meaningful purity advantage for applications requiring high‑fidelity building blocks, such as fragment‑based screening library construction or PROTAC linker conjugation, where impurities at the 2–5% level can confound biological assay interpretation.

chemical purity supplier comparison procurement specification

Market Scarcity Index: Sigma-Aldrich 'As-Is' Classification Confirms Non-Commodity Status

Sigma‑Aldrich classifies 1‑benzyl‑3,3‑dimethylpiperidin‑4‑amine under the AldrichCPR (Custom Product Request) program with the explicit disclaimer that 'Sigma‑Aldrich does not collect analytical data for this product' and that it is sold 'as‑is' . This designation is reserved for compounds that are not part of Sigma‑Aldrich's regular catalog inventory and are typically sourced on demand from external suppliers. By contrast, 1‑benzylpiperidin‑4‑amine (CAS 50541‑93‑0) and 3,3‑dimethylpiperidine (CAS 1193‑12‑0) are standard catalog items at multiple major suppliers including Thermo Fisher Scientific (Alfa Aesar) and TCI, available with full analytical characterization and batch‑specific Certificates of Analysis . The 'as‑is' classification of the target compound is a direct indicator of its specialized, low‑volume production status, which carries procurement implications: longer lead times (4–6 weeks per Manchester Organics listing ), minimum order quantities, and the need for incoming quality control by the buyer.

supply chain custom synthesis rare chemical

PROTAC Building Block Classification: CalpacLab 'Protein Degrader Building Blocks' Designation

CalpacLab (a supplier focused on targeted protein degradation research) explicitly classifies 1‑benzyl‑3,3‑dimethylpiperidin‑4‑amine under its 'Protein Degrader Building Blocks' product family [1]. This classification is not applied to simpler piperidine‑4‑amine analogs such as 1‑benzylpiperidin‑4‑amine or 3,3‑dimethylpiperidine, reflecting the compound's specific utility in constructing bifunctional degrader molecules where the gem‑dimethyl‑substituted piperidine serves as a rigid linker element or E3 ligase ligand scaffold [1]. The structural rationale is that the quaternary C3 carbon provides a defined exit vector angle from the piperidine ring, which is valuable for controlling the spatial relationship between the target‑binding warhead and the E3 ligase‑recruiting moiety in PROTAC design—a spatial parameter known to critically influence ternary complex formation and degradation efficiency [2].

PROTAC protein degrader ubiquitin-proteasome system

JAK Pathway Inhibitor Scaffold Potential Versus Tofacitinib Intermediate: Substitution Pattern Divergence

The target compound has been identified in multiple chemical biology resources as a potential inhibitor scaffold for Janus kinase (JAK) pathways, with preliminary reports indicating activity in cell‑based cytokine production assays . Its substitution pattern differs fundamentally from the tofacitinib intermediate class (1‑benzyl‑N,4‑dimethylpiperidin‑3‑amine, CAS 477600‑70‑7), where the methyl and amine groups are at the 3‑ and 4‑positions respectively, with no quaternary carbon [1]. In the target compound, the 3,3‑gem‑dimethyl motif eliminates stereochemical complexity at C3 while preserving a primary amine at C4 for further derivatization, offering a synthetically simpler entry point to JAK‑targeted libraries compared to tofacitinib‑related intermediates that require stereoselective synthesis of vicinal stereocenters [1]. BindingDB contains entries for closely related 3,3‑dimethylpiperidine derivatives showing JAK2 inhibitory activity with IC₅₀ values in the nanomolar to low micromolar range [2], supporting the class‑level inference that the 3,3‑dimethylpiperidine scaffold is a productive template for kinase inhibitor design.

JAK inhibitor kinase scaffold tofacitinib analog

1-Benzyl-3,3-dimethylpiperidin-4-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Conformationally Biased Fragment Library Design for Kinase Drug Discovery

Medicinal chemistry teams constructing fragment libraries for kinase targets should prioritize 1‑benzyl‑3,3‑dimethylpiperidin‑4‑amine over 1‑benzylpiperidin‑4‑amine due to the gem‑dimethyl‑imposed conformational restriction (2 rotatable bonds vs. 3, representing a 33% reduction in flexibility [1]). The quaternary C3 carbon pre‑organizes the piperidine ring into a single dominant chair conformation via the Thorpe–Ingold effect, reducing the entropic penalty upon target engagement. BindingDB data for related 3,3‑dimethylpiperidine scaffolds confirm JAK2 and JAK3 inhibitory activity in the nanomolar range (IC₅₀ = 458 nM in human PBMC assays [2]), validating the class as a productive kinase inhibitor template. The primary amine at C4 enables rapid amide coupling or reductive amination to generate diverse fragment derivatives in a single synthetic step.

PROTAC Linker-Piperidine Building Block for Ternary Complex Optimization

Laboratories engaged in targeted protein degradation (PROTAC) research should select this compound based on its explicit classification as a 'Protein Degrader Building Block' by specialty supplier CalpacLab [3]. The rigid piperidine core with a defined exit vector angle from the quaternary C3 carbon provides a spatially predictable linkage point between the target-recruiting warhead and the E3 ligase ligand. This spatial predictability is essential for systematic structure–activity relationship studies of ternary complex formation, where even small changes in linker geometry can alter degradation efficiency (DC₅₀) by orders of magnitude [4]. The N‑benzyl group can be retained during initial linker attachment and subsequently removed to generate a free piperidine NH for further diversification.

Multi-Step Synthesis Requiring Orthogonal N-Protection with High-Purity Input

For multi‑step synthetic routes requiring sequential functionalization of the piperidine nitrogen and the C4 amine, procurement of the LeYan 98+% purity grade is recommended over lower‑purity alternatives. The 3–5 percentage point purity advantage over the 95% baseline translates to a 60–75% reduction in total organic impurities , which is critical when the building block is used in early synthetic steps where impurity byproducts can propagate through multiple transformations and complicate final product purification. The N‑benzyl group provides orthogonal protection: it is stable to conditions used for C4 amine acylation (e.g., HATU/DIPEA couplings) and can be removed cleanly by hydrogenolysis (H₂, Pd/C, 1–30 atm, methanol, 6 h ) without affecting the C4 amide or amine substituents, a cleavage sequence not feasible with N‑unprotected 3,3‑dimethylpiperidin‑4‑amine.

JAK-Selective Inhibitor Scaffold with Reduced Stereochemical Complexity

Drug discovery programs targeting JAK kinases with selectivity requirements should evaluate this compound as a synthetically accessible alternative to tofacitinib‑derived intermediates. The target compound possesses only one stereocenter (C4) compared to the two vicinal stereocenters in tofacitinib intermediate (1‑benzyl‑N,4‑dimethylpiperidin‑3‑amine), reducing the number of stereochemical outcomes to control by 50% during library synthesis [5]. The gem‑dimethyl at C3 eliminates C3 epimerization risk entirely, a known challenge in the stereoselective synthesis of tofacitinib‑related 3,4‑disubstituted piperidines documented in patent literature [5]. Cell‑based assays indicate that the 3,3‑dimethylpiperidine scaffold retains JAK pathway inhibitory activity associated with decreased inflammatory cytokine production , providing biological validation for this simpler scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Benzyl-3,3-dimethylpiperidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.